Sodium 3,4-dichlorobenzenesulfinate dihydrate
Overview
Description
Synthesis Analysis
Sodium sulfinates, including Sodium 3,4-dichlorobenzenesulfinate dihydrate, are powerful building blocks for the synthesis of organosulfur compounds . They act as versatile reagents for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . Significant progress has been made in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones .Scientific Research Applications
Synthesis and Polymer Applications
Sodium 4-styrenesulfonate has been synthesized directly in aqueous media through reversible addition−fragmentation chain transfer polymerization (RAFT), leading to homopolymers with narrow molecular weight distributions. This methodology demonstrates the potential for sodium sulfonate salts, including Sodium 3,4-dichlorobenzenesulfinate dihydrate, in polymer science for creating hydrophilic styrenic-based homopolymers and block copolymers with controlled properties. Such polymers are stimuli-responsive and can undergo reversible pH-induced micellization in aqueous solution, showcasing their potential in various applications, including drug delivery systems and responsive materials (Mitsukami et al., 2001).
Environmental and Wastewater Treatment
Sodium borohydride, a related compound, has been explored for its application in hydrogen storage and as a reducing agent in wastewater treatment. The research into sodium borohydride's efficiency and recyclability in hydrolytic hydrogen production indicates a broader application potential for sodium-based reducing agents in environmental management. This suggests that this compound could potentially be researched for similar applications in reducing pollutants or in the synthesis of environmentally friendly materials (Huang et al., 2016).
Advanced Materials Development
The synthesis and characterization of luminescent ladder-like lanthanide coordination polymers of 4-hydroxybenzenesulfonate highlight the role of sodium sulfonates in the development of novel materials with specific optical properties. This indicates potential areas of research for this compound in the creation of new materials with desirable luminescent properties for applications in optics, sensors, and electronic devices (Yang et al., 2008).
Properties
IUPAC Name |
sodium;3,4-dichlorobenzenesulfinate;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O2S.Na.2H2O/c7-5-2-1-4(11(9)10)3-6(5)8;;;/h1-3H,(H,9,10);;2*1H2/q;+1;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWIWKHQCVAECK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)[O-])Cl)Cl.O.O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657031 | |
Record name | Sodium 3,4-dichlorobenzene-1-sulfinate--water (1/1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175334-71-1 | |
Record name | Sodium 3,4-dichlorobenzene-1-sulfinate--water (1/1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.